N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)oxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-N’-(4-methylphenyl)oxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to an oxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-N’-(4-methylphenyl)oxamide typically involves the reaction of 2-chlorobenzylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N-[(2-chlorophenyl)methyl]-N’-(4-methylphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-N’-(4-methylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxamide into amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxamides with different oxidation states.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-N’-(4-methylphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-N’-(4-methylphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]acetamide
- N-[(4-chlorophenyl)methyl]-N’-(2,3-dichlorophenyl)oxamide
- N-[(2-chlorophenyl)methyl]-N’-(2,4-difluorophenyl)oxamide
Uniqueness
N-[(2-chlorophenyl)methyl]-N’-(4-methylphenyl)oxamide stands out due to its unique combination of chlorophenyl and methylphenyl groups, which impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-6-8-13(9-7-11)19-16(21)15(20)18-10-12-4-2-3-5-14(12)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTUXWXSBUGGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367426 |
Source
|
Record name | N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6059-58-1 |
Source
|
Record name | N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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